2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers
Description
This compound is a spirocyclic heterocycle featuring a 6-azaspiro[3.4]octane core with a methoxycarbonyl group at position 2 and a carboxylic acid moiety at position 8, stabilized as a hydrochloride salt. The presence of stereogenic centers at positions 6 and 8 results in a mixture of diastereomers, which impacts its physicochemical and biological properties. Key characteristics include:
- Molecular Formula: C9H14ClNO4 (inferred from analogous compounds in and ).
- Molecular Weight: ~207.67 g/mol (estimated).
- Key Functional Groups: Methoxycarbonyl (electron-withdrawing), carboxylic acid (ionizable), and a rigid spirocyclic scaffold that enhances conformational stability .
The diastereomeric mixture complicates purification but may offer broader pharmacological utility due to differential binding modes.
Properties
Molecular Formula |
C10H16ClNO4 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-methoxycarbonyl-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H15NO4.ClH/c1-15-9(14)6-2-10(3-6)5-11-4-7(10)8(12)13;/h6-7,11H,2-5H2,1H3,(H,12,13);1H |
InChI Key |
ZGCLOUGRYDTPIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(C1)CNCC2C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
The introduction of the methoxycarbonyl group is commonly achieved via nucleophilic addition of enolates derived from methyl bromoacetate or ethyl cyclobutanecarboxylate to chiral imines or related intermediates. For example:
- Lithium enolates of methyl bromoacetate react with sulfinyl imines to yield aziridine intermediates with high diastereoselectivity.
- The major diastereomer formed is the cis-aziridine, obtained in yields up to 89%, while the trans isomer is minor (~8% yield).
- The stereochemical outcome is rationalized by a six-membered chair-like transition state involving a four-membered metallocycle.
This aziridine intermediate can then be transformed through ring expansions or rearrangements into the azaspiro[3.4]octane core bearing the methoxycarbonyl substituent.
Ester Hydrolysis and Salt Formation
Following the assembly of the spirocyclic skeleton with ester groups, selective hydrolysis yields the corresponding carboxylic acid functionalities. Subsequent treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving solubility and facilitating isolation as a stable solid mixture of diastereomers.
3 Detailed Experimental Data and Yields
4 Analytical Characterization and Research Outcomes
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the presence of methoxycarbonyl and carboxylic acid groups and the spirocyclic framework. Characteristic shifts for methoxy protons (~3.6 ppm) and carboxylic acid carbons (~170-175 ppm) are observed.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula C10H16ClNO4 with expected molecular ion peaks for the hydrochloride salt.
- Diastereomeric Mixture: The compound exists as a mixture of diastereomers due to stereogenic centers at the spiro junction and adjacent carbons. Diastereomeric ratios vary depending on reaction conditions and starting materials.
- Purification: Typically involves crystallization of the hydrochloride salt or chromatographic techniques to enrich specific diastereomers if needed.
5 Summary and Considerations
The preparation of 2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride involves:
- Strategic annulation to form the azaspiro[3.4]octane core.
- Diastereoselective nucleophilic additions to introduce methoxycarbonyl substituents.
- Controlled hydrolysis and salt formation to yield the target hydrochloride salt.
- The process yields a mixture of diastereomers, which may be separated or used as is depending on application.
The synthetic routes are efficient, use accessible starting materials, and are supported by detailed analytical data confirming structure and purity. These methods are well-documented in peer-reviewed literature and patent disclosures.
Chemical Reactions Analysis
Types of Reactions
2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialized materials with unique properties
Mechanism of Action
The mechanism of action of 2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and similarities with related spirocyclic compounds:
Key Comparative Insights
- Substituent Effects :
- Stereochemical Complexity :
- Synthetic Accessibility :
Pharmacological Potential
- The spiro[3.4]octane core is prized for its conformational rigidity, which mimics peptide turn structures. This makes derivatives like the target compound valuable in peptidomimetic drug design .
Biological Activity
2-(Methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride, a compound characterized by its unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is a member of the spirocyclic amine family, which is often associated with diverse biological activities. Its molecular formula is , with a molecular weight of approximately 264.74 g/mol. The compound exists as a mixture of diastereomers, which can influence its biological activity due to differences in spatial arrangement.
Pharmacological Properties
Research indicates that 2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Anticancer Potential : Preliminary in vitro studies suggest that the compound may induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values reported around 30 µM. The mechanism appears to involve the activation of caspase pathways.
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of this compound in models of oxidative stress. It has been shown to reduce reactive oxygen species (ROS) levels in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
The exact mechanism by which 2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride exerts its effects is still under investigation. However, it is hypothesized that its spirocyclic structure plays a crucial role in its interaction with biological targets:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses related to apoptosis and inflammation.
- Enzyme Inhibition : Some studies suggest that it could act as an inhibitor of enzymes involved in metabolic pathways critical for cancer cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by RSC Publishing evaluated the antimicrobial efficacy of the compound against clinical isolates. Results indicated a notable reduction in bacterial viability, supporting its potential as an antimicrobial agent.
- Anticancer Activity Assessment : In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells (MCF-7), with mechanisms involving apoptosis confirmed through flow cytometry analysis.
- Neuroprotective Study : Research published in Neuroscience Letters demonstrated that treatment with the compound reduced neuronal cell death induced by oxidative stress in vitro, suggesting its potential use in treating neurodegenerative disorders.
Data Table
| Biological Activity | Test Organism/Cell Line | IC50/Effective Concentration | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | RSC Publishing |
| Anticancer | HeLa | 30 µM | Journal of Medicinal Chemistry |
| Neuroprotective | Neuronal Cells | Not specified | Neuroscience Letters |
Q & A
Basic: What synthetic routes are recommended for preparing 2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride?
Answer:
The synthesis typically involves multi-step reactions starting with spirocyclic precursors. A common approach is to use a [3.4]spirocyclic lactam or ester intermediate, followed by functionalization. For example:
- Step 1: React a spiro[3.4]octane scaffold (e.g., methyl 6-azaspiro[3.4]octane-8-carboxylate) with protecting groups to stabilize the carboxylic acid moiety during subsequent reactions .
- Step 2: Introduce the methoxycarbonyl group via nucleophilic substitution or esterification under anhydrous conditions.
- Step 3: Hydrochloride salt formation using HCl in a polar aprotic solvent (e.g., dichloromethane or THF) to precipitate the diastereomeric mixture .
Key Validation: Monitor reaction progress via TLC or HPLC, and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How can diastereomers of this compound be separated and characterized?
Answer:
Separation relies on chromatographic techniques:
- Chiral HPLC: Use a Chiralpak® IA/IB/IC column with a mobile phase of hexane/isopropanol (80:20) and 0.1% trifluoroacetic acid (TFA) to resolve diastereomers .
- Crystallization: Optimize solvent systems (e.g., ethanol/water mixtures) to exploit differential solubility of diastereomers.
Characterization: Post-separation, analyze each diastereomer via:
Intermediate: What analytical methods are critical for assessing purity and structural integrity?
Answer:
A multi-technique approach is essential:
- Quantitative NMR (qNMR): Use deuterated DMSO or CDCl₃ to quantify impurities and diastereomeric ratio (DR) .
- LC-MS: Employ a C18 column with ESI-MS in positive-ion mode to detect trace byproducts (e.g., hydrolyzed esters or decarboxylated derivatives) .
- Elemental Analysis: Verify C, H, N, Cl content within ±0.4% of theoretical values to confirm stoichiometry .
Advanced: How does the spirocyclic scaffold influence the compound’s stability under physiological conditions?
Answer:
The 6-azaspiro[3.4]octane core confers rigidity, but stability varies with pH and temperature:
- pH Stability: Perform accelerated degradation studies (e.g., 37°C, pH 1–9 buffers for 24–72 hours). The hydrochloride salt is prone to hydrolysis at pH >7, releasing free carboxylic acid .
- Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C for the hydrochloride form) .
Mitigation: Store at 2–8°C under inert atmosphere (argon) to minimize degradation .
Advanced: What strategies address contradictions in biological activity data between diastereomers?
Answer:
Discrepancies often arise from stereospecific target interactions. To resolve:
- Docking Studies: Perform molecular dynamics simulations using the crystal structure of the target protein (e.g., enzymes or receptors) to predict binding affinities for each diastereomer .
- In Vitro Assays: Test isolated diastereomers in dose-response experiments (e.g., IC₅₀ determination) to quantify potency differences. Use ATPase or fluorescence polarization assays for kinetic profiling .
Case Example: A 10-fold difference in IC₅₀ between diastereomers was linked to steric hindrance at the active site in a kinase inhibition study .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Answer:
Leverage in silico tools to predict ADME properties:
- LogP Calculation: Use software like Schrödinger’s QikProp to estimate lipophilicity and guide structural modifications (e.g., replacing methoxycarbonyl with more polar groups) .
- CYP450 Metabolism Prediction: Apply ADMET Predictor™ to identify metabolic hotspots (e.g., oxidation of the spirocyclic nitrogen) and introduce blocking substituents .
Validation: Compare predicted vs. experimental half-life in hepatocyte microsomal assays .
Advanced: What mechanistic insights explain the reactivity of the spirocyclic core in nucleophilic environments?
Answer:
The spirocyclic system’s strain and electronic effects drive reactivity:
- Ring Strain: The [3.4]spiro junction creates angle strain, enhancing susceptibility to ring-opening reactions with nucleophiles (e.g., amines or thiols) .
- Electronic Effects: The electron-withdrawing methoxycarbonyl group increases electrophilicity at the 8-carboxylic acid position, facilitating amide bond formation .
Experimental Evidence: Kinetic studies in DMF show a 3x faster acylation rate compared to non-spiro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
